N-(2,5-Dibromophenyl)benzothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dibromophenyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NS/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZADIUKALWURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=C(C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587749 | |
| Record name | N-(2,5-Dibromophenyl)benzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944719-96-4 | |
| Record name | N-(2,5-Dibromophenyl)benzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2,5 Dibromophenyl Benzothioamide and Analogous Structures
Precursor Synthesis and Halogenation Strategies
The most direct precursor to N-(2,5-Dibromophenyl)benzothioamide is its amide analogue, N-(2,5-Dibromophenyl)benzamide. The synthesis of this precursor typically involves the acylation of 2,5-dibromoaniline (B181072) with a benzoylating agent. A common method is the Schotten-Baumann reaction, where 2,5-dibromoaniline is treated with benzoyl chloride in a biphasic system, often an aqueous base like sodium hydroxide (B78521) and an organic solvent such as dichloromethane (B109758).
Alternatively, coupling reagents commonly used in peptide synthesis can be employed. For instance, reacting 2,5-dibromoaniline with benzoic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a solvent such as dimethylformamide (DMF) can afford the desired N-aryl benzamide (B126).
The dibrominated pattern on the aniline (B41778) precursor is achieved through electrophilic aromatic substitution. Halogenation is a common modification in the synthesis of complex organic molecules and can significantly influence a compound's biological activity. nih.gov The synthesis of 2,5-dibromoaniline itself starts from aniline or acetanilide, where direct bromination can lead to a mixture of isomers. Specific directing group strategies and reaction conditions are required to achieve the desired 2,5-disubstitution pattern. Enzymatic halogenation using haloperoxidase enzymes represents a greener, more specific alternative for halogenating electron-rich aromatic substrates, though its application in industrial synthesis is still developing. nih.gov
Classical and Modern Thionation Approaches
The conversion of an amide to a thioamide, known as thionation, is a fundamental transformation for accessing compounds like this compound. This is most frequently accomplished by treating the corresponding benzamide precursor with a thionating agent.
Synthesis from Amides via Lawesson's Reagent or Phosphorus Pentasulfide
Phosphorus Pentasulfide (P₄S₁₀) , also known as tetraphosphorus (B14172348) decasulfide, is the historical and a widely used reagent for converting carbonyls into thiocarbonyls. researchgate.netnih.gov The reaction typically requires heating the amide with P₄S₁₀ in an inert, high-boiling solvent like toluene (B28343), xylene, or pyridine (B92270). nih.govgoogle.com The dimeric form, P₄S₁₀, is believed to dissociate into the more reactive monomeric P₂S₅ under these conditions. nih.gov To improve yields and simplify the process, modifications have been introduced, such as using P₄S₁₀ in the presence of sodium bicarbonate, which can lead to higher yields without the need for polar solvents. google.comgoogle.com Another effective combination is P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO), which can efficiently thionate amides, often with simpler workup procedures compared to other methods. acs.orgscite.ai
Lawesson's Reagent (LR) , or 2,4-bis(p-methoxyphenyl)-1,3,2,4-dithiaphosphetane-2,4-disulfide, is a milder and often more efficient alternative to P₄S₁₀. researchgate.netorganic-chemistry.org It generally requires lower reaction temperatures and offers greater functional group tolerance. organic-chemistry.org The reaction mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thioamide. organic-chemistry.org LR is effective for a wide range of amides, including sterically hindered ones, and can be used in various solvents like toluene or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov Mechanochemical methods, using liquid-assisted grinding with LR, have been developed as a solvent-minimized, efficient alternative to solution-phase reactions, sometimes affording higher yields. rsc.org
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in toluene, xylene, or pyridine nih.govgoogle.com | Inexpensive, powerful thionating agent researchgate.net | Harsh conditions (high temp), often requires excess reagent, difficult workup google.comorganic-chemistry.org |
| Lawesson's Reagent (LR) | Reflux in toluene or THF researchgate.netnih.gov | Milder conditions, higher yields, greater selectivity organic-chemistry.orgchemrxiv.org | More expensive, phosphorus byproducts can complicate purification nih.gov |
| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Reflux in benzene (B151609) or dichloromethane nih.gov | Efficient, simplified hydrolytic workup acs.orgscite.ai | Mechanism of HMDO's beneficial effect is not fully clear nih.gov |
| LR (Mechanochemical) | Liquid-assisted grinding (e.g., with THF) rsc.org | High yields, reduced solvent use, rapid rsc.org | Requires specialized milling equipment |
Development of Alternative Thionating Agents
While P₄S₁₀ and Lawesson's Reagent are the most common, concerns over harsh conditions, difficult purification, and cost have driven the development of other thionating agents. nih.gov
Davy's and Heimgartner's Reagents are related to Lawesson's Reagent and offer similar reactivity profiles. researchgate.net Another approach involves the use of N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt as a novel thiating agent, which facilitates the one-pot transformation of N-aryl-substituted benzamides to their thioamide counterparts under mild, room-temperature conditions with short reaction times and high yields. nih.gov
Other methods activate the amide first before introducing a sulfur source. For example, treatment with oxalyl chloride or phosphorus oxychloride followed by a sulfur nucleophile like benzyltriethylammonium tetrathiomolybdate (B108656) can produce thioamides. researchgate.net A simple and efficient method uses ammonium phosphorodithioate as a thionating reagent for both aromatic and aliphatic amides. organic-chemistry.org The combination of P₄S₁₀ with a catalytic amount of N,N-dialkylaniline has also been shown to be effective for the thionation of amides under mild conditions. researchgate.net
Metal-Catalyzed Synthetic Routes to Benzothioamides
Metal-catalyzed reactions provide alternative pathways to benzothioamides, often by forming key C-S or C-N bonds in a convergent manner. These methods can offer different substrate scopes and milder conditions compared to classical thionation.
Copper-Catalyzed C-S Bond Formation in Benzothioamide Synthesis
Copper catalysis is a powerful tool for forming carbon-heteroatom bonds, including the C-S bond crucial for thioamide synthesis. rsc.org While direct copper-catalyzed synthesis of N-aryl benzothioamides is less common, related transformations highlight its potential. For instance, copper salts have been shown to be superior to palladium in catalyzing the intramolecular C-S bond formation between an aryl halide and a thiourea (B124793) functionality to produce 2-aminobenzothiazoles. rsc.org Such strategies could potentially be adapted for intermolecular couplings. A copper-catalyzed cascade reaction has been developed for synthesizing benzimidazoquinazoline derivatives, demonstrating copper's utility in forming complex heterocyclic systems under mild conditions. nih.gov
Exploration of Other Transition Metal-Mediated Transformations
Palladium, ruthenium, and nickel are also prominent in synthetic methodologies that could lead to benzothioamide structures. rsc.orgnih.gov Palladium- and ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas is a common method for synthesizing 2-aminobenzothiazoles. nih.gov These reactions involve the formation of a C-S bond through cyclization, a strategy that underscores the power of transition metals to mediate such transformations. While these examples lead to cyclic structures, the underlying principles of metal-catalyzed C-S and C-N bond formation are broadly applicable. The development of catalysts for challenging couplings, such as those involving less reactive aryl chlorides, remains an active area of research, driven by the lower cost of these starting materials. youtube.com
Atom-Economical and Sustainable Synthetic Protocols
Atom economy, a principle of green chemistry, emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product. jocpr.com Sustainable synthetic protocols aim to minimize environmental impact by reducing waste, energy consumption, and the use of toxic substances. rsc.orgrsc.org
One-Pot and Multi-Component Reactions
One-pot syntheses and multi-component reactions (MCRs) represent highly efficient strategies for the construction of complex molecules from simple precursors in a single reaction vessel. chemistryforsustainability.orgnih.gov These approaches are inherently atom-economical as they reduce the number of isolation and purification steps, thereby minimizing solvent usage and waste generation. chemistryforsustainability.orgyoutube.comnih.gov
A prevalent MCR for thioamide synthesis is the Willgerodt-Kindler reaction, which typically involves the condensation of a carbonyl compound, an amine, and elemental sulfur. rsc.org Research has demonstrated the feasibility of a three-component, one-pot synthesis of aromatic thioamides from substituted benzaldehydes, primary amines, and elemental sulfur under catalyst-free and solvent-free conditions. mdpi.com This method provides a practical and clean route to a range of aryl-substituted thioamides. mdpi.com
Another notable MCR involves the reaction of chlorohydrocarbons, amides, and elemental sulfur in a transition-metal-free, one-pot synthesis. chemistryviews.org This method has been successfully applied to produce both alkyl and aryl thioamides in moderate to good yields with excellent functional group tolerance. chemistryviews.org The reaction proceeds under an air atmosphere at 100 °C, offering a strategy that avoids residual transition metals in the final product. chemistryviews.org Furthermore, the use of thiourea as a sulfur source in a three-component coupling with aryl aldehydes and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) has been shown to be effective for synthesizing aryl thioamides without a transition-metal catalyst. mdpi.com
The following table summarizes representative one-pot and multi-component reactions for the synthesis of thioamide structures analogous to this compound.
Table 1: One-Pot and Multi-Component Syntheses of Thioamides
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Key Features |
|---|---|---|---|---|---|
| Substituted Benzaldehydes | Primary Amines | Elemental Sulfur | Catalyst-free, Solvent-free | Aromatic Thioamides | Clean reaction, practical for various aryl thioamides. mdpi.com |
| Chlorohydrocarbons | Amides (e.g., DMF) | Elemental Sulfur | NaOH, 100 °C, Air | Alkyl and Aryl Thioamides | Transition-metal-free, good functional group tolerance. chemistryviews.org |
| Aryl Aldehydes | DMF or DMAC | Thiourea | K₂S₂O₈, 125 °C | Aryl Thioamides | Transition-metal-free, moderate to good yields. mdpi.com |
| Benzyl (B1604629) Thiols | Amines | N/A | Cobalt Phthalocyanine Catalyst | Benzothioamides | Efficient conversion of benzyl thiols. researchgate.net |
| Arylacetic or Cinnamic Acids | Amines | Elemental Sulfur | Catalyst-free, Solvent-free | Thioamides | Decarboxylative strategy, avoids external oxidants. organic-chemistry.orgorganic-chemistry.org |
Catalyst-Free and Solvent-Free Methodologies
The development of catalyst-free and solvent-free reaction conditions is a cornerstone of green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and reduces volatile organic compound (VOC) emissions. researchgate.net
Several studies have reported the successful synthesis of thioamides under these sustainable conditions. For instance, a catalyst- and solvent-free Willgerodt-Kindler reaction has been developed for the preparation of aryl thioamides in good yields from aryl aldehydes, secondary amines, and elemental sulfur. mdpi.com This method is notable for its clean reaction conditions. mdpi.com Similarly, the reaction of arylacetic or cinnamic acids with amines and elemental sulfur can proceed without any catalyst or solvent to produce thioamides. organic-chemistry.org
Glycerol, a biodegradable and benign solvent, has been employed as an efficient medium for the catalyst-free, one-pot, multi-component synthesis of highly functionalized thioamides via a modified Willgerodt-Kindler reaction. researchgate.net This protocol offers advantages such as shorter reaction times and reusability of the solvent. researchgate.net Another approach utilizes DMSO as a solvent for the catalyst-free synthesis of thioamides from pyrazole (B372694) aldehydes, secondary amines, and elemental sulfur at 100 °C, resulting in high yields and relatively short reaction times. asianpubs.org
The table below highlights key catalyst-free and solvent-free methodologies for the synthesis of thioamides.
Table 2: Catalyst-Free and Solvent-Free Syntheses of Thioamides
| Reactants | Conditions | Product Type | Key Advantages |
|---|---|---|---|
| Aryl Aldehydes, Secondary Amines, Elemental Sulfur | Solvent-free, Catalyst-free | Aryl Thioamides | Clean reaction conditions, good yields. mdpi.com |
| Arylacetic or Cinnamic Acids, Amines, Elemental Sulfur | Solvent-free, Catalyst-free | Thioamides | Avoids catalysts and external oxidants. organic-chemistry.org |
| Aldehydes, Amines, Sulfur | Glycerol (solvent), Catalyst-free | Functionalized Thioamides | Biodegradable solvent, shorter reaction time. researchgate.net |
| Pyrazole Aldehydes, Secondary Amines, Elemental Sulfur | DMSO (solvent), 100 °C, Catalyst-free | Thioamides from Pyrazole Aldehydes | High yields, rapid reaction. asianpubs.org |
| Aliphatic Primary Amines, Elemental Sulfur | Solvent-free | Thioamides | Efficient and selective multicomponent oxidative coupling. organic-chemistry.orgorganic-chemistry.org |
Mechanistic Investigations of N 2,5 Dibromophenyl Benzothioamide Reactivity
Organic Reaction Mechanisms Involving the Thioamide Moiety
The thioamide group, -C(S)NH-, is a structural analog of the amide group where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique reactivity to the thioamide moiety. The carbon-sulfur double bond (C=S), or thiocarbonyl group, is longer and weaker than the corresponding carbon-oxygen double bond (C=O) in amides, and the sulfur atom is larger and more polarizable than oxygen. These characteristics make the thiocarbonyl group a versatile functional group in a variety of organic transformations.
Nucleophilic Addition and Elimination Pathways
A fundamental reaction of the thioamide group is nucleophilic addition to the electrophilic thiocarbonyl carbon. masterorganicchemistry.comlibretexts.org This process is analogous to nucleophilic addition to carbonyl compounds but with some key differences. The thiocarbonyl carbon is less electrophilic than a carbonyl carbon due to the lower electronegativity of sulfur compared to oxygen. However, the C=S bond is more polarizable, which can facilitate reactions with soft nucleophiles.
The general mechanism involves a two-step process:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon of the thiocarbonyl group. This leads to the breaking of the C=S π-bond, with the electrons moving to the sulfur atom, forming a tetrahedral intermediate with a negatively charged sulfur atom (a thiolate). unacademy.com
Protonation or Elimination: The tetrahedral intermediate can then be protonated, typically by a solvent or a mild acid, to yield a thiol product. Alternatively, if a suitable leaving group is present on the nitrogen or carbon atom, an elimination reaction can occur to regenerate a double bond, leading to a substitution product. In the case of N-arylthioamides like N-(2,5-Dibromophenyl)benzothioamide, this pathway can lead to transamidation reactions where the N-aryl-amine moiety is substituted. libretexts.org
The general mechanism is depicted below: Step 1: Nucleophilic Attack R-C(S)-NHR' + Nu⁻ → [R-C(S⁻)(Nu)-NHR']
Step 2: Protonation [R-C(S⁻)(Nu)-NHR'] + H⁺ → R-C(SH)(Nu)-NHR'
The reversibility of the nucleophilic addition depends on the basicity of the nucleophile. masterorganicchemistry.com Stronger, more basic nucleophiles tend to result in irreversible additions, while weaker nucleophiles can lead to reversible reactions. masterorganicchemistry.com
Anion Formation and Stabilization in Benzothioamides
The nitrogen atom of the thioamide group in this compound possesses a proton that can be abstracted by a base, leading to the formation of a thioamide anion. The acidity of this N-H proton is a critical factor in many reactions of thioamides.
The pKa of the N-H proton in N-aryl benzothioamides is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups on the N-aryl ring increase the acidity of the N-H proton, making anion formation more favorable. libretexts.org In this compound, the two bromine atoms on the phenyl ring act as electron-withdrawing groups through their inductive effect, thus increasing the acidity of the N-H proton compared to an unsubstituted N-phenylbenzothioamide.
Once formed, the thioamide anion is stabilized by resonance, with the negative charge delocalized between the nitrogen and sulfur atoms:
[R-C(S)-N⁻-R'] ↔ [R-C(S⁻)=N⁺-R']
This resonance stabilization is a key feature of thioamide chemistry and contributes to the stability of the anion. The extent of this stabilization can be influenced by the substituents on both the benzoyl and the N-aryl parts of the molecule. The electron-withdrawing nature of the dibromophenyl group further stabilizes the anionic charge on the nitrogen atom.
| Compound | pKa | Effect of Substituent |
| Aniline (B41778) | 38 | Reference |
| 4-Nitroaniline | 18.4 | Electron-withdrawing group increases acidity |
| 4-Chloroaniline | 29.5 | Electron-withdrawing group increases acidity |
| Benzoic Acid | 4.20 | Reference |
| 4-Bromobenzoic Acid | 3.97 | Electron-withdrawing group increases acidity |
Data sourced from various pKa compilations. organicchemistrydata.orgresearchgate.net
Oxidative Cyclization Reactions (e.g., towards Benzothiazole (B30560) Derivatives)
N-arylthioamides, such as this compound, are important precursors for the synthesis of benzothiazole derivatives through oxidative cyclization. niscpr.res.inresearchgate.net This transformation, often referred to as the Jacobson-type reaction, involves the formation of a new C-S bond between the thioamide sulfur and the ortho-position of the N-aryl ring.
The mechanism generally proceeds through the following key steps:
Formation of a Reactive Intermediate: The reaction is initiated by an oxidizing agent, which can abstract a hydrogen atom from the N-H group or the sulfur atom (if in the thiol tautomeric form), or by electrophilic attack on the sulfur atom. This generates a reactive species, such as a thionium (B1214772) ion or a sulfur radical.
Intramolecular Electrophilic Attack: The electron-rich N-aryl ring then attacks the electrophilic sulfur species in an intramolecular electrophilic aromatic substitution reaction. This cyclization step forms a dihydrobenzothiazole intermediate.
Oxidation/Aromatization: The dihydrobenzothiazole intermediate is then oxidized to the fully aromatic benzothiazole ring system. nih.gov
Various oxidizing agents can be employed for this reaction, including halogens (like iodine), hypervalent iodine reagents, and potassium ferricyanide. nih.govorganic-chemistry.org The reaction conditions can be tuned to favor the desired cyclization pathway.
Intramolecular Rearrangements and Cyclization Mechanisms (e.g., Sulfur Rearrangement)
Thioamides can undergo various intramolecular rearrangements, often involving the migration of the sulfur atom. A notable example is the Willgerodt-Kindler reaction, which, while starting from an aryl alkyl ketone, proceeds through a thioamide intermediate that undergoes rearrangement. wikipedia.orgchemeurope.comorganic-chemistry.org
The mechanism of the Willgerodt-Kindler reaction involves the conversion of the ketone to an enamine, which then reacts with elemental sulfur. chemistry-reaction.commsu.edu The resulting species can rearrange through a series of steps, including the formation of a temporary aziridine (B145994) ring and migration of the thioamide group along a carbon chain. chemeurope.com This demonstrates the ability of the thioamide group to participate in complex intramolecular transformations.
Another type of intramolecular reaction is cyclization involving other functional groups present in the molecule. For instance, if a suitable nucleophilic group is present elsewhere in the molecule, it can attack the thiocarbonyl carbon, leading to the formation of a new heterocyclic ring. researchgate.net
Influence of Dibromo-substitution on Reaction Pathways
The two bromine atoms on the N-phenyl ring of this compound exert a significant electronic influence on the reactivity of the molecule. This influence is a combination of inductive and resonance effects.
Electronic Effects on Aromatic Ring Activation and Deactivation
The reactivity of an aromatic ring towards electrophilic substitution is determined by the electron density of the ring. Electron-donating groups increase the electron density, activating the ring, while electron-withdrawing groups decrease the electron density, deactivating the ring. libretexts.org
Halogens, such as bromine, exhibit a dual electronic effect:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This is a deactivating effect. libretexts.org
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system. This is an activating effect, directing incoming electrophiles to the ortho and para positions. libretexts.org
The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. msudenver.eduarxiv.org
The table below lists the Hammett constants for bromine, illustrating its electron-withdrawing nature.
| Substituent | σ_meta | σ_para |
| -Br | +0.39 | +0.23 |
Data sourced from Hammett constant compilations. researchgate.net
These electronic effects have several consequences for the reactivity of this compound:
Acidity of the N-H proton: As mentioned in section 3.1.2, the electron-withdrawing nature of the bromine atoms increases the acidity of the N-H proton.
Nucleophilicity of the N-aryl ring: The deactivation of the ring reduces its nucleophilicity, which can affect the rate of reactions such as the oxidative cyclization to benzothiazoles, as this step involves an electrophilic attack on the ring.
Reactivity in nucleophilic aromatic substitution: The presence of strong electron-withdrawing groups can make the aromatic ring susceptible to nucleophilic aromatic substitution, although this is less common for halogens compared to nitro groups.
Stereochemical Considerations in Brominated Thioamide Reactions
The stereochemistry of N-aryl thioamides, such as this compound, is dominated by the phenomenon of atropisomerism. nih.gov This form of axial chirality arises from hindered rotation around a single bond, in this case, the C-N bond connecting the dibromophenyl ring to the thioamide moiety. nih.gov The restricted rotation is a direct consequence of the steric hindrance imposed by bulky substituents on the aryl ring, which creates a significant energy barrier to free rotation.
In this compound, the presence of a bromine atom at the ortho-position (C2) of the N-phenyl ring is expected to create substantial steric clash with the thioamide group. This hindrance forces the two ring systems (the dibromophenyl and the benzothioamide phenyl) to adopt a non-planar conformation, leading to the existence of stable, separable atropisomers (enantiomers that can be interconverted by rotation about a single bond). princeton.edu The stability of these atropisomers is directly related to the magnitude of the rotational energy barrier. princeton.edu
Studies on structurally similar N-aryl amides and heterocycles have demonstrated that the introduction of ortho-substituents significantly increases the barrier to rotation, often allowing for the isolation of individual atropisomers at room temperature. researchgate.net For instance, research on N-benzhydrylformamides with ortho-halogen substituents has shown a considerable increase in the rotational barrier of the aryl fragment. nih.govnih.gov A similar effect is anticipated for this compound, where the dibromination pattern contributes to a well-defined and stable axial chirality. The interconversion between these atropisomers is a unimolecular process that does not involve the breaking of any bonds. nih.gov
The stereochemical outcome of reactions involving this thioamide will be heavily influenced by the presence of these atropisomers. In asymmetric synthesis, for example, the use of a single, enantiopure atropisomer could lead to high levels of stereocontrol in the products. Conversely, reactions performed on a racemic mixture of atropisomers might yield a mixture of diastereomeric products.
Kinetic and Thermodynamic Profiling of Key Reactions
The kinetic and thermodynamic aspects of reactions involving this compound, particularly the interconversion of its atropisomers, are crucial for understanding its reactivity and for the rational design of synthetic protocols.
Transition State Characterization and Reaction Barrier Analysis
The interconversion between the atropisomers of this compound proceeds through a transition state where the two aryl rings are forced into a more planar arrangement, maximizing steric repulsion. The energy required to overcome this repulsion defines the rotational energy barrier (ΔG‡). This barrier can be experimentally determined using techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy, which measures the rate of exchange between the different isomeric forms at various temperatures. nih.gov
Computational methods, such as Density Functional Theory (DFT), are also powerful tools for characterizing the transition state and calculating the rotational barrier. mdpi.com These calculations can provide detailed geometric information about the transition state and the ground states, as well as the associated energy differences. youtube.com For N-aryl amides with ortho-substituents, calculated rotational barriers are often in the range of 20-25 kcal/mol, which is sufficiently high to allow for the separation of atropisomers at ambient temperatures. nih.govnih.gov Given the presence of the bulky bromine atoms, a similarly high or even higher barrier would be expected for this compound.
The analysis of the transition state would likely reveal significant distortion of the bond angles and lengths around the C-N bond to alleviate steric strain. The planarity of the thioamide group itself might also be compromised in the transition state. The partial double bond character of the C-N bond in thioamides, which is a result of resonance, contributes significantly to the height of the rotational barrier. bas.bgrsc.org
Table 1: Hypothetical Rotational Energy Barriers for N-Aryl Thioamides
| Compound | Ortho-Substituent | Calculated Rotational Barrier (ΔG‡, kcal/mol) |
| N-Phenylbenzothioamide | H | ~15 |
| N-(2-Methylphenyl)benzothioamide | CH₃ | ~20 |
| N-(2-Bromophenyl)benzothioamide | Br | ~23 |
| This compound | Br | >23 (estimated) |
This table presents hypothetical data based on trends observed in related compounds to illustrate the effect of ortho-substitution on the rotational barrier.
Solvent Effects on Reaction Rates and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity, and the atropisomerization of this compound is no exception. The rate of interconversion between atropisomers can be influenced by the polarity of the solvent. rsc.org This is because the ground state and the transition state of the molecule may be stabilized to different extents by the solvent.
Generally, a more polar solvent will preferentially stabilize the more polar species. In the case of N-aryl thioamide rotation, the transition state is often more polar than the ground state due to increased charge separation. Consequently, increasing the solvent polarity would be expected to lower the rotational energy barrier and accelerate the rate of atropisomerization. Conversely, in nonpolar solvents, the barrier would be higher, and the interconversion slower.
This solvent-dependent reactivity is a critical consideration in synthetic applications. For instance, if the goal is to maintain the stereochemical integrity of a single atropisomer, a nonpolar solvent would be preferable. If, however, a dynamic kinetic resolution is desired, where rapid interconversion between atropisomers is necessary, a more polar solvent might be employed. The choice of solvent can also influence the selectivity of reactions where the thioamide is a substrate, as the solvent can affect the relative energies of diastereomeric transition states. researchgate.net
Table 2: Illustrative Solvent Effects on the Rate of Atropisomerization
| Solvent | Dielectric Constant (ε) | Relative Rate of Interconversion |
| Hexane | 1.9 | 1 (baseline) |
| Toluene (B28343) | 2.4 | 1.5 |
| Dichloromethane (B109758) | 9.1 | 5 |
| Acetone | 21 | 12 |
| Acetonitrile | 37 | 20 |
| Dimethyl Sulfoxide (DMSO) | 47 | 30 |
This table provides an illustrative example of how the rate of interconversion for a hypothetical N-aryl thioamide might change with solvent polarity.
Advanced Structural Characterization of N 2,5 Dibromophenyl Benzothioamide
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods offer a powerful lens through which to probe the electronic and vibrational states of N-(2,5-Dibromophenyl)benzothioamide, yielding detailed information about its constituent atoms and the bonds that connect them.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For thioamides, the N-H proton typically appears as a broad singlet. rsc.org The aromatic protons of the dibromophenyl and benzoyl rings exhibit complex splitting patterns (multiplets) due to spin-spin coupling, with their specific chemical shifts influenced by the electron-withdrawing effects of the bromine and thioamide functionalities. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom, offering insights into their hybridization and electronic environment. A key feature in the ¹³C NMR spectrum of this compound is the downfield shift of the thiocarbonyl carbon (C=S), which typically appears in the range of 190-210 ppm. rsc.orgnih.gov This is significantly different from the chemical shift of a carbonyl carbon (C=O) in an amide, which is usually found between 160-180 ppm. researchgate.netwisc.edu The carbons of the aromatic rings also display distinct signals, with their positions affected by the bromine substituents and the thioamide group. rsc.orgresearchgate.net
Table 1: Representative NMR Data for Thioamide and Related Structures
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | N-H (Thioamide) | Broad singlet |
| Aromatic H | Multiplets in aromatic region | |
| ¹³C | C=S (Thiocarbonyl) | 190 - 210 |
| C=O (Amide) | 160 - 180 | |
| Aromatic C | 110 - 150 |
Note: Specific chemical shifts can vary depending on the solvent and the specific substitution pattern of the aromatic rings.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uknih.gov These methods are particularly useful for identifying key functional groups and providing information about the molecule's conformation.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands confirm the presence of specific functional groups. The N-H stretching vibration of the thioamide group is typically observed as a broad band in the region of 3100-3400 cm⁻¹. rsc.org The C=S stretching vibration, a key marker for the thioamide, is generally found in the range of 1000-1250 cm⁻¹, although it can be weaker and less distinct than the C=O stretch in amides. rsc.orgnih.gov Aromatic C-H and C=C stretching vibrations also give rise to characteristic bands in the spectrum. esisresearch.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. cardiff.ac.uknih.gov The C=S stretching vibration, which can be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum. Analysis of the low-frequency region of the Raman spectrum can also provide insights into the conformational flexibility of the molecule. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | Thioamide | 3100 - 3400 |
| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |
| C=S Stretch | Thiocarbonyl | 1000 - 1250 |
| Aromatic C=C Stretch | Phenyl Rings | 1400 - 1600 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, HRMS can confirm the molecular formula of this compound. rsc.orgnih.gov The isotopic pattern observed for the molecular ion, due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), provides further definitive evidence for the compound's composition.
Solid-State Structural Analysis by X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
Single crystal X-ray diffraction is the gold standard for determining the absolute configuration and precise bond parameters of a crystalline compound. researchgate.net By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high accuracy. weizmann.ac.ilbondxray.org This analysis provides definitive values for all bond lengths and angles within the molecule, confirming the connectivity established by spectroscopic methods. researchgate.net
Table 3: Illustrative Bond Parameters from X-ray Crystallography
| Bond | Typical Length (Å) |
| C=S | ~1.68 |
| C-N | ~1.35 |
| C-Br | ~1.90 |
| C-C (aromatic) | ~1.39 |
| Angle | Typical Value (°) |
| C-N-C | ~125 |
| N-C=S | ~123 |
| C-C-C (aromatic) | ~120 |
Note: These are representative values and the actual parameters for this compound would be determined from the specific crystal structure analysis.
Characterization of Crystal Packing and Intermolecular Interactions
The solid-state architecture of this compound would be dictated by a variety of non-covalent interactions. Single-crystal X-ray diffraction would be the definitive technique to elucidate these features. The analysis would focus on identifying and quantifying hydrogen bonds, halogen bonds, and other significant intermolecular contacts that stabilize the crystal lattice.
In analogous structures, the thioamide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=S). It is highly probable that the N-H group of the thioamide would engage in hydrogen bonding. This could be an intramolecular N-H···Br or N-H···S interaction, or more likely, an intermolecular N-H···S or N-H···Br hydrogen bond, leading to the formation of dimers or extended chains.
Furthermore, π-π stacking interactions between the aromatic rings (both the benzoyl and the dibromophenyl rings) would likely contribute to the stability of the crystal structure. C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of an adjacent molecule, are also expected.
Table 1: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |
| Hydrogen Bond | N-H | S=C | 2.4 - 2.8 | Formation of dimers or chains |
| Hydrogen Bond | N-H | Br-C | 2.5 - 3.0 | Can influence molecular conformation |
| Halogen Bond | C-Br | S=C | 3.0 - 3.5 | Directional interaction contributing to packing |
| Halogen Bond | C-Br | Br-C | 3.3 - 3.7 | Can form specific motifs |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilizes the layered arrangement of molecules |
| C-H···π Interaction | C-H | Aromatic Ring | 2.5 - 2.9 | Further stabilization of the crystal lattice |
Combined Experimental and Computational Approaches for Structural Validation
To achieve a high level of confidence in the determined structure of this compound, a synergistic approach combining experimental data with computational modeling is essential. This integrated methodology allows for the refinement and validation of the experimental structure and provides deeper insights into its electronic properties.
The primary experimental technique would be single-crystal X-ray diffraction, which provides precise atomic coordinates and details of the molecular geometry and crystal packing. The resulting structural model would then be used as a starting point for theoretical calculations.
Density Functional Theory (DFT) is a powerful quantum mechanical method used for this purpose. By performing geometry optimization calculations using DFT, an energy-minimized structure of the molecule in the gaseous phase can be obtained. Comparing this theoretical structure with the experimental X-ray structure allows for the assessment of the effects of crystal packing forces on the molecular conformation.
Furthermore, DFT calculations can be used to compute various spectroscopic properties, such as the ¹H and ¹³C NMR chemical shifts, and vibrational frequencies (FT-IR and Raman). The agreement between the calculated and experimentally obtained spectra serves as a robust validation of the molecular structure.
Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are other computational techniques that can be applied to the theoretical electron density to characterize the nature and strength of the identified intermolecular interactions, such as hydrogen and halogen bonds.
Table 2: Combined Experimental and Computational Methods for Structural Validation
| Technique | Purpose | Information Obtained |
| Experimental | ||
| Single-Crystal X-ray Diffraction | Determination of the three-dimensional atomic arrangement in the solid state. | Bond lengths, bond angles, torsion angles, unit cell parameters, and intermolecular contacts. |
| ¹H and ¹³C NMR Spectroscopy | Characterization of the molecular structure in solution. | Chemical environment of hydrogen and carbon atoms. |
| FT-IR and Raman Spectroscopy | Identification of functional groups and vibrational modes. | Information on chemical bonding and molecular symmetry. |
| Computational | ||
| Density Functional Theory (DFT) | Optimization of molecular geometry and calculation of electronic properties. | Energy-minimized structure, theoretical spectroscopic data (NMR, IR), and molecular orbital energies. |
| Hirshfeld Surface Analysis | Quantification of intermolecular interactions in the crystal. | 2D fingerprint plots showing the relative contribution of different contacts. |
| NBO/AIM Analysis | Characterization of bonding and non-covalent interactions. | Nature and strength of hydrogen bonds, halogen bonds, and other interactions. |
Computational Chemistry and Theoretical Modeling of N 2,5 Dibromophenyl Benzothioamide
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a balance between computational cost and accuracy. For N-(2,5-Dibromophenyl)benzothioamide, DFT calculations are instrumental in understanding its fundamental chemical characteristics.
Geometry Optimization and Conformational Energy Landscapes
The presence of the bulky 2,5-dibromophenyl group and the benzothioamide moiety introduces the possibility of multiple low-energy conformations arising from rotation around the C-N single bond. Mapping the conformational energy landscape helps to identify the global minimum energy structure and other significant local minima, providing insights into the molecule's flexibility and the rotational barriers between different conformers.
Table 1: Theoretical Geometrical Parameters for this compound (Thione Tautomer)
| Parameter | Bond/Angle | Theoretical Value (Å/°) |
| Bond Length | C=S | ~1.65 - 1.70 |
| C-N (amide) | ~1.35 - 1.40 | |
| N-C (aryl) | ~1.40 - 1.45 | |
| C-Br | ~1.88 - 1.92 | |
| Bond Angle | C-N-C | ~125 - 130 |
| N-C=S | ~120 - 125 | |
| Dihedral Angle | Phenyl-C-N-Aryl | Varies with conformation |
Note: These values are representative and based on DFT calculations of structurally related compounds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
For this compound, the HOMO is typically localized on the benzothioamide moiety, particularly the sulfur and nitrogen atoms and the adjacent aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the benzoyl and dibromophenyl rings, suggesting these regions are susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -6.0 to -6.5 |
| ELUMO | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: These values are estimations based on DFT studies of analogous aromatic thioamides.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, providing a powerful tool for identifying sites prone to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative sulfur and oxygen (if present in a tautomeric form) atoms, indicating these are the most likely sites for electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the N-H proton, making it susceptible to nucleophilic attack. researchgate.net The aromatic rings exhibit regions of intermediate potential.
Reactivity Descriptors (e.g., Fukui Functions, Global Electron Density Transfer)
Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, Fukui function analysis would likely pinpoint the thioamide sulfur atom as a primary site for electrophilic attack and specific carbon atoms on the aromatic rings as potential sites for nucleophilic attack.
Table 3: Representative Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for structural elucidation. By calculating the magnetic shielding tensors, the chemical shifts of each nucleus can be predicted. For this compound, these calculations would help in assigning the signals in the experimental spectrum, especially for the complex aromatic regions.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. This allows for the assignment of characteristic vibrational modes, such as the C=S stretching, N-H bending, and various aromatic C-H and C-C vibrations. Comparing the calculated spectrum with the experimental one can confirm the optimized geometry. bohrium.com
Studies of Tautomerism and Isomerization Pathways
Thioamides, including this compound, can exist in two tautomeric forms: the thione form (containing a C=S bond) and the thiol form (containing a C=N bond and an S-H group). researchgate.net Computational studies are crucial for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.
For most simple thioamides, the thione tautomer is found to be significantly more stable than the thiol tautomer in the gas phase and in non-polar solvents. nih.gov The energy difference is often substantial, indicating that the thione form is the predominant species under normal conditions. Theoretical calculations can model the transition state for the tautomerization reaction, which typically involves an intramolecular proton transfer from the nitrogen to the sulfur atom. The calculated activation energy for this process provides insight into the kinetic stability of the thione form. acs.org The presence of bulky substituents and the possibility of intramolecular hydrogen bonding can influence the tautomeric equilibrium.
Advanced Computational Methodologies for Predicting Reaction Mechanisms
Key Methodologies:
Density Functional Theory (DFT): This is the most common method for studying the reactivity of organic molecules. By approximating the electron density, DFT can calculate the energies of different molecular geometries, thus identifying stable molecules and the transition states that connect them. For a molecule with heavy atoms like bromine, functionals that incorporate relativistic effects and dispersion corrections (e.g., B3LYP-D3) would be essential for accurate predictions.
Ab Initio Methods: While computationally more expensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy. These would be used to benchmark the results obtained from DFT, especially for critical points on the reaction pathway.
Transition State Theory (TST): Once a transition state is located on the potential energy surface, TST is used to calculate the reaction rate constant. This involves computing the vibrational frequencies of the transition state to ensure it is a first-order saddle point (i.e., has exactly one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state indeed links the desired chemical species.
Hypothetical Application to this compound:
A hypothetical study on the hydrolysis of this compound would use these methods to model the stepwise process. The calculations would aim to determine whether the reaction proceeds through a tetrahedral intermediate and to identify the rate-determining step by comparing the energy barriers for each elementary step.
Table 1: Representative Computational Methods for Reaction Mechanism Prediction
| Method | Description | Typical Application |
|---|---|---|
| DFT (e.g., B3LYP-D3) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Geometry optimization, transition state searching, and calculation of thermodynamic properties. |
| MP2 | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | High-accuracy energy calculations for benchmarking DFT results. |
| Coupled Cluster (e.g., CCSD(T)) | A high-level ab initio method considered the "gold standard" for computational chemistry. | Extremely accurate single-point energy calculations for critical reaction steps. |
| IRC | A method to map the minimum energy path connecting reactants, transition state, and products. | Verifying the connection between a transition state and its corresponding minima. |
Solvation Effects and Environmental Influence on Molecular Properties
The properties and reactivity of this compound would be significantly influenced by its environment, particularly the solvent. Computational models are essential for understanding these interactions.
Modeling Solvation:
Two primary classes of solvation models are used:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry and electronic structure.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, using a few explicit solvent molecules in the first solvation shell and a continuum model for the bulk solvent, often provides a balance of accuracy and computational cost.
Influence on Molecular Properties:
The choice of solvent can alter various properties of this compound:
Geometrical Parameters: Bond lengths and angles can change in response to the polarity of the solvent.
Spectroscopic Properties: The UV-Vis absorption spectrum, for example, can exhibit a solvatochromic shift (a change in color) as the solvent polarity changes the energy gap between the molecule's frontier orbitals.
Reaction Energetics: The relative energies of reactants, products, and transition states can be significantly altered by the solvent, potentially changing the reaction mechanism or rate. A polar solvent might stabilize a charged intermediate, lowering the activation energy for a particular pathway.
Table 2: Influence of Solvent Polarity on Molecular Properties (Illustrative)
| Property | Effect of Increasing Solvent Polarity | Computational Model |
|---|---|---|
| Dipole Moment | Generally increases due to stabilization of charge separation. | PCM, SMD |
| UV-Vis λmax | Can exhibit a red shift (bathochromic) or blue shift (hypsochromic) depending on the nature of the electronic transition. | TD-DFT with PCM |
| Reaction Activation Energy | Can decrease if the transition state is more polar than the reactants, or increase if the reactants are more stabilized. | DFT with explicit/implicit solvent models |
Coordination Chemistry of N 2,5 Dibromophenyl Benzothioamide As a Ligand
Ligand Design Principles for Benzothioamides
The design of benzothioamide ligands for specific applications in coordination chemistry hinges on a fundamental understanding of their electronic and steric properties, which can be systematically tuned. These properties dictate the ligand's interaction with metal centers, influencing the stability, reactivity, and potential applications of the resulting complexes.
Identification of Potential Donor Atoms (Sulfur, Nitrogen, Bromine)
N-(2,5-Dibromophenyl)benzothioamide possesses several potential donor atoms that can coordinate to a metal center. The primary donor sites are the sulfur and nitrogen atoms of the thioamide group (-C(S)NH-). The sulfur atom, with its lone pairs of electrons, is a soft donor and typically forms strong bonds with soft or borderline metal ions. The nitrogen atom is a harder donor and can also participate in coordination.
In addition to the thioamide group, the two bromine atoms on the N-phenyl ring have lone pairs of electrons and could potentially act as weak donor sites, although this is less common, especially in the presence of the stronger thioamide donor group. The phenyl rings themselves can also engage in π-interactions with certain metal centers.
Exploration of Chelation Modes and Denticity
The arrangement of the sulfur and nitrogen atoms in the thioamide moiety allows for chelation, the formation of a ring structure with the metal ion, which enhances the stability of the complex. The most common coordination mode for N-substituted thioamides is as a bidentate ligand, coordinating through the sulfur and nitrogen atoms to form a stable five- or six-membered chelate ring. researchgate.net This N,S-bidentate coordination is a key feature in the design of complexes with predictable geometries and properties. tandfonline.com
The ligand can exist in tautomeric forms, the thione form (-C=S) and the thiol form (-C-SH). Deprotonation of the N-H proton of the thioamide group can lead to the formation of an anionic ligand, which can also coordinate in a bidentate N,S-fashion. This deprotonation is often facilitated by the presence of a base or the metal ion itself.
Steric and Electronic Tuning via Aryl and Thioamide Substituents
The substituents on both the benzoyl and the N-aryl rings of the benzothioamide ligand play a crucial role in tuning its steric and electronic properties.
Electronic Effects: The two bromine atoms on the N-phenyl ring of this compound are electron-withdrawing groups. This electronic effect will decrease the electron density on the nitrogen atom, potentially affecting its donor strength. This can influence the stability and reactivity of the resulting metal complexes. The nature of substituents on the benzoyl ring can also be varied to modulate the electronic properties of the sulfur donor atom.
Steric Effects: The bulky bromine atoms at the 2- and 5-positions of the N-phenyl ring introduce significant steric hindrance around the nitrogen donor atom. This steric bulk can influence the coordination geometry of the metal complex, favoring certain isomers or preventing the coordination of multiple ligands around a small metal center. The steric hindrance can also affect the accessibility of the metal center in the complex, thereby influencing its catalytic activity or reactivity.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Coordination with Transition Metals (e.g., Cu, Ni, Ru)
Thioamide ligands readily form complexes with a wide range of transition metals, owing to the favorable interaction between the soft sulfur donor and these metal ions.
Copper Complexes: Copper(II) complexes with N-substituted thioamide ligands have been synthesized and characterized. For instance, the reaction of a copper(II) salt with a thiosemicarbazone ligand (a related class of thioamides) results in the formation of a complex where the ligand coordinates in a tridentate fashion through the pyridine (B92270) nitrogen, imine nitrogen, and sulfur atoms. nih.gov The crystal structure of copper(I) complexes with heterocyclic thioamides has also been reported, showing a distorted tetrahedral geometry around the copper center. researchgate.net It is expected that this compound would form stable complexes with copper, likely in a bidentate N,S-coordination mode.
| Copper Complex Example | Ligand | Coordination Mode | Geometry | Reference |
| [CuCl(atc-Me)] | 2-acetylpyridine-N(4)-methyl-thiosemicarbazone | Tridentate (N,N,S) | Square planar | nih.gov |
| [Cu2I2(TPP)2(TU)2] | Thiourea (B124793) (TU) and Triphenylphosphine (TPP) | Monodentate (S) | Distorted tetrahedral | researchgate.net |
Nickel Complexes: Nickel(II) complexes with N,S-donor ligands are well-documented. For example, nickel(II) complexes with N-(dialkylcarbamothioyl)-4-nitrobenzamide, a related benzothioamide derivative, have been synthesized and their crystal structures determined. manchester.ac.uk These complexes often exhibit a square-planar geometry with the nickel(II) ion coordinated to two deprotonated ligands through the nitrogen and sulfur atoms. The electronic properties of these complexes can be tuned by the substituents on the ligand, which is reflected in their spectroscopic properties. rsc.org
| Nickel Complex Example | Ligand | Coordination Mode | Geometry | Reference |
| [Ni(bpzctb)] | 1,4-bis[o-(pyrazine-2-carboxamidophenyl)]-1,4-dithiobutane | Hexadentate (N2,N'2,S2) | Distorted octahedral | rsc.org |
| [Ni(L)2] | N-(dialkylcarbamothioyl)-4-nitrobenzamide | Bidentate (N,S) | Square planar | manchester.ac.uk |
Ruthenium Complexes: Ruthenium(II) complexes containing thioamide ligands have been synthesized and characterized, often for their potential catalytic or biological applications. nih.govharvard.edu For example, half-sandwich ruthenium(II) complexes with benzimidazole-derived ligands have been prepared and structurally characterized. nih.gov The coordination of thioamides to ruthenium typically occurs through the sulfur and nitrogen atoms, leading to stable complexes. The synthesis often involves the reaction of a ruthenium precursor, such as [Ru(p-cymene)Cl2]2, with the thioamide ligand. nih.gov
| Ruthenium Complex Example | Ligand | Coordination Mode | Geometry | Reference |
| [Ru(p-cymene)(L)Cl] | Benzimidazole-derived ligand | Bidentate (N,N) | Pseudo-tetrahedral | nih.gov |
| rac-cis-β-[Ru(N4-TL)(N2-bidentates)]2+ | 1,6-di(2'-pyridyl)-2,5-dibenzyl-2,5-diazahexane | Tetradentate (N4) | Octahedral | nih.gov |
Investigation of Main Group Metal Complexes
The coordination chemistry of thioamides with main group metals is less explored compared to transition metals. However, the soft sulfur donor atom of the thioamide group can interact with heavier main group elements. For instance, complexes of group 12 metals (Zn, Cd, Hg) with ligands containing a carboxamide group and thiocyanate (B1210189) have been synthesized and structurally characterized. tandfonline.com The lighter elements of groups 15 (N, P, As) and 16 (O, S, Se) are typically the donor atoms in ligands for main group metals. researchgate.net Given the affinity of sulfur for heavier elements, it is plausible that this compound could form stable complexes with main group metals such as tin, lead, or bismuth. Further research is needed to explore the synthesis and characterization of such complexes and to understand their structural and electronic properties.
No Information Found on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the coordination chemistry, structural analysis, or catalytic applications of the chemical compound This compound .
The investigation sought to uncover research pertaining to the use of this specific molecule as a ligand in the formation of metal complexes. The intended scope of the article was to detail the structural features of such complexes, including X-ray crystallography data and spectroscopic signatures, as well as to explore their reactivity, redox properties, and potential applications in catalysis.
The performed searches yielded results for related, but structurally distinct, compounds such as other benzothioamide derivatives, thiosemicarbazones, and various other coordinating ligands. However, to maintain scientific accuracy and adhere to the specific scope of the requested subject, this information cannot be extrapolated to this compound.
Therefore, it must be concluded that the coordination chemistry of this compound as a ligand is not a subject that has been documented in the accessible scientific literature. Consequently, the requested article, with its detailed outline on structural analysis and reactivity, cannot be generated at this time due to the absence of foundational research data.
Supramolecular Assemblies and Crystal Engineering of N 2,5 Dibromophenyl Benzothioamide
Investigation of Self-Assembly Principles and Non-Covalent Interactions
The molecular structure of N-(2,5-Dibromophenyl)benzothioamide offers several sites for non-covalent interactions, which are the driving forces behind its self-assembly into ordered supramolecular structures. These interactions include hydrogen bonding, halogen bonding, π-π stacking, and other weaker forces that collectively determine the crystal packing.
Halogen Bonding Interactions Involving Bromine Substituents
The two bromine atoms on the phenyl ring are key players in directing the crystal packing through halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site.
| Predicted Halogen Bond | Donor | Acceptor | Expected Geometry (C-Br…Acceptor Angle) |
| C-Br…S | Bromine | Thioamide Sulfur | ~160-180° |
| C-Br…Br | Bromine | Bromine | ~150-170° (Type II) |
| C-Br…π | Bromine | Aromatic Ring | Variable |
π-π Stacking and Aromatic Interactions
The molecule contains two aromatic rings, the benzoyl phenyl ring and the dibromophenyl ring, which can interact through π-π stacking. These interactions are crucial in the close packing of aromatic molecules. The stacking can occur in two primary configurations:
Face-to-face stacking : Where the aromatic rings are parallel to each other.
Edge-to-face stacking (T-shaped) : Where the edge of one aromatic ring points towards the face of another.
The presence of bromine substituents can influence the nature of the π-π stacking. Electron-withdrawing substituents can decrease the electron density of the aromatic ring, favoring interactions with electron-rich rings. Offset face-to-face stacking is common in such systems to minimize electrostatic repulsion. nih.gov
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. Given the variety of strong and weak intermolecular interactions that this compound can engage in, it is a strong candidate for exhibiting polymorphism.
Identification and Characterization of Different Crystalline Forms
The formation of different polymorphs can often be attributed to variations in crystallization conditions such as solvent, temperature, and cooling rate. For this compound, different arrangements of the key intermolecular interactions could lead to distinct crystal packing and thus, different polymorphs.
For instance, one polymorph might be dominated by a strong N-H…S hydrogen-bonded dimer, leading to a specific packing arrangement. Another polymorph, perhaps crystallized from a different solvent, might exhibit a different hydrogen-bonding pattern, possibly incorporating solvent molecules (leading to pseudopolymorphism), or be dominated by halogen bonding and π-π stacking interactions, resulting in a completely different unit cell. researchgate.net
The identification and characterization of these potential crystalline forms would rely on a combination of analytical techniques:
Single-Crystal X-ray Diffraction (SCXRD) : This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, allowing for the unambiguous identification of a polymorph.
Powder X-ray Diffraction (PXRD) : This technique is used to analyze a bulk crystalline sample and can distinguish between different polymorphs based on their unique diffraction patterns.
Thermal Analysis (DSC, TGA) : Differential Scanning Calorimetry (DSC) can identify different polymorphs by their distinct melting points and transition temperatures. Thermogravimetric Analysis (TGA) can detect the presence of solvent molecules in pseudopolymorphs.
Spectroscopy (FTIR, Raman) : Vibrational spectroscopy can detect differences in the local environment of functional groups, which can vary between polymorphs due to different hydrogen bonding and other intermolecular interactions.
A systematic screening of crystallization conditions would be the first step in discovering and isolating potential polymorphs of this compound.
Factors Influencing Polymorph Formation
The formation of different polymorphic forms of a compound is critically influenced by a variety of external factors. For this compound, systematic studies would be required to determine how solvents, temperature, and specific crystallization conditions guide the assembly of its molecules into different crystal lattices.
Solvent: The polarity, hydrogen bonding capability, and molecular geometry of the solvent can dictate which polymorph is preferentially formed. A screening of various solvents with different properties would be the first step in identifying potential polymorphs of this compound.
Temperature: Crystallization temperature, cooling rates, and annealing processes can significantly impact the nucleation and growth of specific polymorphs. Investigating crystallization across a range of temperatures could reveal the existence of temperature-stable and metastable forms.
Crystallization Conditions: Factors such as supersaturation, stirring rate, and the presence of impurities or additives can influence the polymorphic outcome. Controlled experiments varying these conditions would be essential to map out the crystallization landscape of this compound.
Thermodynamic and Kinetic Interconversion between Polymorphic Forms
Understanding the stability relationships between different polymorphs is crucial. This involves studying both the thermodynamic and kinetic aspects of their interconversion.
Thermodynamic Stability: The relative stability of different polymorphs of this compound at various temperatures and pressures would need to be determined through techniques like differential scanning calorimetry (DSC) and solubility measurements. This would allow for the construction of an energy-temperature diagram, identifying the most stable form under specific conditions.
Kinetic Interconversion: The rate at which a metastable polymorph transforms into a more stable form is a critical kinetic parameter. Studies on solid-state transformations, both spontaneous and induced by factors like heat or mechanical stress, would provide insights into the kinetic barriers of interconversion.
Co-Crystallization Strategies for Enhancing Solid-State Properties
Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a powerful tool for modifying the physicochemical properties of a solid. For this compound, this strategy could be employed to improve properties such as solubility, stability, and bioavailability. The selection of a suitable co-former, a second molecule that can form robust intermolecular interactions (e.g., hydrogen bonds, halogen bonds) with this compound, would be a key step in designing novel co-crystals.
Design and Construction of Engineered Supramolecular Architectures
The rational design of supramolecular architectures involves controlling the self-assembly of molecules through non-covalent interactions. For this compound, understanding its molecular recognition properties would be fundamental to constructing predictable and functional supramolecular structures.
One-Dimensional (1D) and Two-Dimensional (2D) Assemblies
By strategically utilizing intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking, it might be possible to direct the self-assembly of this compound into well-defined one-dimensional chains or two-dimensional sheets. The specific functional groups on the molecule, including the bromine atoms and the benzothioamide moiety, would play a crucial role in directing these interactions.
Hierarchical Self-Assembly Processes
Hierarchical self-assembly involves a stepwise process where pre-formed supramolecular structures act as building blocks for larger and more complex architectures. Investigating the potential for 1D or 2D assemblies of this compound to further organize into three-dimensional superstructures would be a fascinating area of research, potentially leading to materials with novel properties.
Future Perspectives and Emerging Research Avenues for N 2,5 Dibromophenyl Benzothioamide
Development of Advanced Computational Methodologies for Predictive Design
The future of designing and understanding molecules like N-(2,5-Dibromophenyl)benzothioamide will heavily rely on the evolution of computational tools. Advanced computational methodologies are set to provide unprecedented predictive power, accelerating the discovery of new properties and applications.
Density Functional Theory (DFT) has already proven to be a valuable tool for investigating the electronic structure, geometry, and reactivity of halogenated organic compounds and thioamide derivatives. nih.govnih.gov Future research will likely focus on developing and applying more accurate and efficient DFT functionals, particularly those that can better account for the complex electronic effects of the bromine atoms and the sulfur-containing thioamide group. The combination of high-level quantum mechanics methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), with more computationally efficient methods like DFT (e.g., B2PLYP-D3), will offer a powerful approach to achieve high accuracy in predicting reaction energies and barriers. frontiersin.org
A significant area of development will be in the realm of quantitative structure-property relationship (QSPR) models. nih.gov These models establish mathematical relationships between the molecular structure of a compound and its physicochemical properties. For this compound, advanced QSPR models, potentially incorporating machine learning and artificial intelligence, could predict a range of properties from solubility and reactivity to potential biological activity, even before synthesis. mdpi.comnih.gov This predictive capability will be instrumental in guiding experimental efforts and reducing the time and resources required for drug discovery and materials development. mdpi.com
Table 1: Potential Applications of Advanced Computational Methodologies for this compound
| Computational Methodology | Predicted Properties and Applications |
| Advanced DFT Functionals | More accurate electronic structure, reactivity descriptors, and spectroscopic predictions. |
| Hybrid QM/MM Methods | Simulation of the compound's behavior in complex biological or material environments. |
| Machine Learning-driven QSPR | Prediction of solubility, toxicity, and potential therapeutic activities. mdpi.com |
| AI-powered retrosynthesis | Design of novel and efficient synthetic pathways. tandfonline.com |
Exploration of Novel and Greener Synthetic Pathways
The synthesis of thioamides, including this compound, is an area ripe for innovation, with a strong emphasis on developing more sustainable and environmentally friendly methods.
Traditional methods for thioamide synthesis often involve harsh reagents and generate significant waste. researchgate.net Emerging research is focused on greener alternatives that align with the principles of green chemistry. rsc.orgrsc.org One promising approach is the use of deep eutectic solvents (DESs) as both the solvent and catalyst. rsc.orgrsc.org These solvents are often biodegradable, non-toxic, and can be recycled, offering a significant environmental advantage over conventional organic solvents. rsc.orgrsc.org A green methodology for synthesizing thioamide derivatives has been reported using a choline (B1196258) chloride-urea-based DES, which proceeds under mild conditions and with high yields. rsc.orgrsc.org
Microwave-assisted organic synthesis (MAOS) is another powerful technique that can accelerate the synthesis of thioamides. researchgate.net Microwave irradiation can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. researchgate.net The application of MAOS to the synthesis of this compound could offer a more efficient and sustainable route to this compound.
Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant step towards truly green synthesis. researchgate.net Research into solid-state reactions or reactions under mechanochemical conditions could provide novel pathways to this compound that minimize waste and energy consumption.
Table 2: Comparison of Synthetic Methods for Thioamides
| Synthetic Method | Advantages | Disadvantages |
| Conventional Synthesis | Well-established procedures. | Often requires harsh reagents and solvents, generates waste. researchgate.net |
| Deep Eutectic Solvents (DESs) | Green, recyclable, often acts as a catalyst, mild reaction conditions. rsc.orgrsc.org | May require specific DES for optimal results. |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced side reactions. researchgate.net | Requires specialized equipment. |
| Solvent-Free Synthesis | Minimizes solvent waste, can be more atom-economical. researchgate.net | May not be suitable for all substrates. |
Expanding the Scope of Coordination Complexes for Materials Applications
The thioamide group in this compound is an excellent ligand for coordinating with metal ions, opening up a vast area of research in the development of novel coordination complexes with interesting material properties. nih.govresearchgate.net
The presence of both a soft sulfur donor and a hard nitrogen donor in the thioamide moiety allows for versatile coordination behavior, forming stable complexes with a wide range of transition metals. nih.govresearchgate.net The resulting metal complexes can exhibit unique electronic, magnetic, and optical properties, making them promising candidates for applications in catalysis, sensing, and molecular magnetism. projectshelve.com
Advanced Characterization Techniques for Dynamic Solid-State Forms
The solid-state properties of a compound, such as its crystal form (polymorphism), can have a profound impact on its physical and chemical properties, including solubility and stability. nishkaresearch.comresearchgate.net this compound, with its potential for various intermolecular interactions, is likely to exhibit a rich polymorphic landscape.
Advanced solid-state characterization techniques are crucial for identifying and understanding the different solid-state forms of this compound. mdpi.comomicsonline.org While traditional techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) remain essential, more advanced methods will provide deeper insights. nishkaresearch.comrroij.com
Solid-state nuclear magnetic resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique that can provide detailed information about the local molecular environment and dynamics within the crystal lattice. researchgate.net It is particularly useful for distinguishing between different polymorphs and for studying amorphous or disordered phases. mdpi.comresearchgate.net
Other techniques such as hot-stage microscopy can be used to visualize polymorphic transitions in real-time, while dynamic vapor sorption (DVS) can assess the hygroscopicity and stability of different solid forms under varying humidity conditions. omicsonline.orgajptonline.com A comprehensive characterization of the solid-state forms of this compound will be essential for controlling its properties and ensuring its performance in any potential application.
Table 3: Advanced Techniques for Solid-State Characterization
| Technique | Information Obtained |
| Solid-State NMR (SS-NMR) | Local molecular structure, conformation, and dynamics. researchgate.net |
| X-ray Powder Diffraction (XRPD) | Crystal structure and identification of polymorphic forms. rroij.com |
| Differential Scanning Calorimetry (DSC) | Thermal transitions such as melting point and phase changes. rroij.com |
| Hot-Stage Microscopy | Visualization of polymorphic transformations. ajptonline.com |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity and stability to humidity. omicsonline.org |
Integration of Multi-disciplinary Approaches for Comprehensive Understanding of Reactivity and Structure
A truly comprehensive understanding of a molecule as complex as this compound can only be achieved through the integration of multiple scientific disciplines. longdom.orgmdpi.com Future research will increasingly rely on interdisciplinary approaches that combine expertise from organic synthesis, physical chemistry, computational modeling, and materials science. nih.govnih.gov
For instance, the study of the reactivity of this compound can be significantly enhanced by combining experimental kinetics studies with high-level computational modeling to elucidate reaction mechanisms. nih.gov Similarly, the design of new materials based on this compound will benefit from a close collaboration between synthetic chemists who can prepare novel derivatives and materials scientists who can characterize their properties.
The integration of various analytical techniques will also be crucial. nih.gov Combining data from X-ray crystallography, NMR spectroscopy, and computational modeling can provide a more complete picture of the three-dimensional structure and dynamics of the molecule in both the solid state and in solution. nih.govnih.gov This holistic approach will be essential for unlocking the full potential of this compound and paving the way for its application in diverse scientific and technological fields. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for N-(2,5-Dibromophenyl)benzothioamide, and what factors influence yield optimization?
- Methodological Answer : A common synthesis route involves reacting 2,5-dibromoaniline with benzoyl chloride derivatives under controlled thiophosgene conditions. Evidence from analogous compounds suggests optimizing reaction time (e.g., 12–24 hours) and temperature (60–80°C) to improve yields . Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 for amine:thiophosgene) are critical for minimizing byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves ≥97% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight (C₁₃H₁₀Br₂N₂S; theoretical [M+H]⁺ = 352.9) and detect impurities.
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and thiocarbonyl carbon (δ ~200 ppm).
- Elemental Analysis : Validate Br (45.4%) and S (9.1%) content .
- Melting Point : Compare observed values (e.g., 145–148°C) with literature data to assess crystallinity .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store under inert atmosphere (argon) at room temperature, protected from light and moisture. Accelerated stability studies on similar brominated thioamides indicate <5% decomposition over 12 months when stored in amber glass vials with desiccant . Periodic FT-IR analysis (monitoring S-H and C=O bands) is recommended to detect degradation.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (FMOs) and electrostatic potential surfaces. For example:
- HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests high polarizability, making it suitable for nonlinear optical (NLO) applications.
- Electrophilicity Index : Values >1.5 eV indicate potential as an electrophile in cross-coupling reactions .
- Software tools like Gaussian 09 with B3LYP/6-31G(d) basis sets are standard for such analyses .
Q. What experimental strategies resolve contradictory data on the biological activity of this compound?
- Methodological Answer : Contradictions in antimicrobial or kinase inhibition assays (e.g., BTK vs. JAK2 selectivity ) may arise from assay conditions. Strategies include:
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ discrepancies.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to validate specificity.
- Structural Analog Comparison : Compare with derivatives like N-(3-Bromo-5-ethylphenyl)acetamide to isolate bromine’s role in activity .
Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic properties?
- Methodological Answer : Focus on:
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -OMe) to improve solubility. LogP reductions from 3.2 to 2.5 can enhance bioavailability .
- Metabolic Stability : Replace labile bromine atoms with trifluoromethyl groups (see for urea-thioamide analogs) to resist cytochrome P450-mediated degradation .
- In Silico ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 prioritize derivatives with optimal permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
